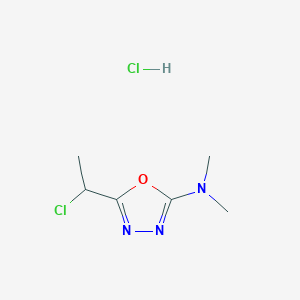
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to be effective against various B-cell malignancies.
Mecanismo De Acción
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide binds to the active site of BTK and inhibits its activity, thereby preventing downstream signaling events in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. It has demonstrated potent inhibition of BTK activity, leading to decreased B-cell proliferation and survival. (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to enhance the activity of other drugs, such as venetoclax, leading to synergistic effects in killing cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is its high selectivity for BTK, which reduces the risk of off-target effects. Its potency and effectiveness have also been demonstrated in preclinical studies, making it a promising candidate for further research and development. However, one limitation is its potential toxicity at high doses, which requires further investigation.
Direcciones Futuras
There are several potential future directions for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide research. One area of focus could be the development of combination therapies with other drugs, such as venetoclax or rituximab, to enhance its effectiveness. Another area of interest could be the investigation of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to determine the optimal dosage and dosing schedule for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, as well as its potential toxicities and side effects.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process has been optimized to achieve high yields and purity, making (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide a viable candidate for further research and development.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Its effectiveness has been demonstrated both as a monotherapy and in combination with other drugs, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c19-13-15(17(23)21-18-20-8-11-24-18)12-14-4-6-16(7-5-14)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,20,21,23)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSWTFQODKKGJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)



![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)